3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
Description
Properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2NO3S/c10-7-5-2-1-4(12(14)15)3-6(5)16-8(7)9(11)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFFWMJYYLDQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347068 | |
| Record name | 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-82-4 | |
| Record name | 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and nitration of benzothiophene derivatives. One common method includes the following steps:
Chlorination: Benzothiophene is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Nitration: The chlorinated benzothiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Carbonylation: The resulting 3-chloro-6-nitrobenzothiophene is then reacted with oxalyl chloride to introduce the carbonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and nitro groups can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Substitution: Various substituted benzothiophene derivatives.
Reduction: 3-Chloro-6-amino-1-benzothiophene-2-carbonyl chloride.
Hydrolysis: 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing anti-inflammatory and antimicrobial agents.
Case Study: Antimicrobial Activity
A study evaluated various derivatives of this compound for their in vitro activity against Mycobacterium tuberculosis. The compounds exhibited promising results, with some derivatives showing IC50 values less than 1 µg/mL, indicating strong antimicrobial efficacy .
Materials Science
The compound's unique structure allows it to be utilized in the development of novel materials with specific electronic or optical properties. Its ability to participate in various chemical reactions makes it suitable for creating functionalized polymers and nanomaterials.
Data Table: Material Properties
| Property | Value |
|---|---|
| Boiling Point | 185 °C |
| Solubility | Soluble in DMF |
| Reactivity | Electrophilic |
Biological Studies
In biological research, this compound serves as a biochemical probe to study interactions with macromolecules. Its functional groups enable it to form hydrogen bonds and hydrophobic interactions with proteins or enzymes.
Mechanism of Action
The mechanism involves the interaction of the chloro and nitro groups with specific molecular targets, leading to inhibition or activation of these targets, which can be crucial in understanding disease mechanisms and developing therapeutic strategies.
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride, highlighting differences in substituents, molecular formulas, and molecular weights:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | Cl (3), NO₂ (6) | C₉H₃Cl₂NO₃S | 276.10 | 75998-36-6 |
| 3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride | Cl (3), F (6) | C₉H₃Cl₂FOS | 249.09 | 34576-82-4 |
| 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride | Cl (3,6) | C₉H₃Cl₃OS | 265.55 | 34576-85-7 |
| 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride | Cl (3), CH₃ (6) | C₁₀H₆Cl₂OS | 245.13 | 34576-87-9 |
Nitro Group Impact : The nitro substituent in the target compound increases molecular weight significantly (276.10 vs. 245.13–265.55 g/mol for analogs). This group enhances electrophilicity at the carbonyl chloride site, facilitating nucleophilic acyl substitution reactions.
Halogen Effects : Replacing the nitro group with fluorine or chlorine reduces electron-withdrawing effects. For example, the fluoro analog (249.09 g/mol) may exhibit lower reactivity in electrophilic aromatic substitution due to fluorine’s weaker electron-withdrawing nature compared to nitro.
Reactivity and Functional Group Interactions
- Nitro Group : The nitro group in the target compound enhances resonance stabilization of the benzothiophene ring, directing electrophilic attacks to specific positions. This contrasts with the methyl-substituted analog, where electron donation may favor different reaction pathways .
- Carbonyl Chloride Reactivity : All analogs share the reactive carbonyl chloride group, but substituents modulate its electrophilicity. The nitro group’s strong electron-withdrawing effect increases the carbonyl’s susceptibility to nucleophilic attack compared to the methyl or fluoro analogs.
Biological Activity
3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride (CAS No. 34576-82-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiophene core with chlorine and nitro substituents, contributing to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of 244.68 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.68 g/mol |
| CAS Number | 34576-82-4 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound has been reported to inhibit cell proliferation with IC50 values ranging from 5 to 15 µM, demonstrating a promising therapeutic index against malignant cells .
The proposed mechanism of action involves the inhibition of specific enzymes related to cancer cell survival and proliferation. Notably, it has been suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression associated with cancer progression. Molecular docking studies have indicated that the compound binds effectively within the active site of HDAC enzymes, potentially leading to altered gene expression profiles conducive to apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Cytotoxicity Studies
Cytotoxicity evaluations have revealed that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable selectivity profile. In assays using normal human fibroblasts, the compound showed an IC50 greater than 30 µM, indicating a potential therapeutic window for clinical applications .
Case Study 1: Breast Cancer Cell Lines
In a study conducted on MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability after 24 hours of exposure. The study reported an IC50 of approximately 8 µM, highlighting its effectiveness as a potential anticancer agent .
Case Study 2: Bacterial Infections
A separate investigation into the antimicrobial properties of the compound involved testing against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations of 15 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential utility in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for preparing 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride?
The compound can be synthesized via a multi-step pathway starting from substituted benzothiophene precursors. A common approach involves:
Nitration : Introducing the nitro group at the 6-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions.
Chlorination : Reacting the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the carbonyl chloride group at the 2-position.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., methanol) is used to isolate the final product. Key quality checks include melting point analysis and TLC monitoring .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- FT-IR Spectroscopy : Confirm the presence of carbonyl chloride (C=O stretch ~1750 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).
- NMR Spectroscopy :
- ¹H-NMR : Aromatic protons appear as a multiplet in δ 7.5–8.5 ppm. Absence of impurities (e.g., unreacted starting materials) should be verified.
- ¹³C-NMR : Carbonyl carbon (C=O) typically resonates at ~160–170 ppm.
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) should match the expected molecular weight (e.g., 285.63 g/mol for C₉H₃Cl₂NO₃S).
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
Q. What safety precautions are critical when handling this compound?
- Reactivity : The carbonyl chloride group is moisture-sensitive; reactions must be performed under anhydrous conditions (e.g., dry acetone or THF).
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of HCl gas released during reactions.
- Storage : Store in airtight containers with desiccants at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the nitro group at the 6-position influence electrophilic substitution reactions?
The nitro group is a strong electron-withdrawing group (EWG) that deactivates the benzothiophene ring, directing further electrophilic substitutions to the meta position relative to itself. For example:
- Suzuki Coupling : The nitro group stabilizes intermediates but may require harsher conditions (e.g., Pd(PPh₃)₄, elevated temperatures) due to reduced electron density.
- Nucleophilic Aromatic Substitution (NAS) : Chlorine at the 3-position can be replaced by nucleophiles (e.g., amines) under basic conditions (K₂CO₃, DMF, 80°C). The nitro group enhances the leaving group’s reactivity by polarizing the C-Cl bond .
Q. What strategies optimize the synthesis of carboxamide derivatives from this compound?
- Reagent Selection : Use primary or secondary amines (e.g., aniline derivatives) in dry acetone or DCM.
- Reaction Conditions : Reflux for 4–6 hours with Na₂CO₃ to neutralize HCl byproducts.
- Workup : Precipitate the product by pouring the reaction mixture into ice-water, followed by filtration and recrystallization (e.g., ethanol).
- Yield Optimization : A molar ratio of 1:1.2 (carbonyl chloride:amine) ensures complete conversion .
Q. How can computational chemistry aid in predicting the biological activity of derivatives?
- Docking Studies : Use software like AutoDock Vina to model interactions between derivatives and target proteins (e.g., microbial enzymes).
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with antimicrobial activity using descriptors like logP and Hammett constants.
- DFT Calculations : Analyze electron density maps to predict reactive sites for further functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
